2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide

Indole-piperidine amides Structure-activity relationship Amide pharmacophore

2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872857-85-7) is a synthetic indole-piperidine amide with the molecular formula C23H31N3O3 and a molecular weight of 397.5 g/mol. The compound features an indole core substituted at the N1 position with a 2-oxo-2-piperidin-1-ylethyl group and at the C3 position with an N,N-diisopropyl oxoacetamide moiety.

Molecular Formula C23H31N3O3
Molecular Weight 397.5 g/mol
CAS No. 872857-85-7
Cat. No. B3291504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
CAS872857-85-7
Molecular FormulaC23H31N3O3
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
InChIInChI=1S/C23H31N3O3/c1-16(2)26(17(3)4)23(29)22(28)19-14-25(20-11-7-6-10-18(19)20)15-21(27)24-12-8-5-9-13-24/h6-7,10-11,14,16-17H,5,8-9,12-13,15H2,1-4H3
InChIKeyZZZRPNOYZIOCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872857-85-7): Baseline Characterization for Procurement


2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872857-85-7) is a synthetic indole-piperidine amide with the molecular formula C23H31N3O3 and a molecular weight of 397.5 g/mol . The compound features an indole core substituted at the N1 position with a 2-oxo-2-piperidin-1-ylethyl group and at the C3 position with an N,N-diisopropyl oxoacetamide moiety. This chemotype belongs to a broader class of indole-piperidine amides investigated for multi-target directed ligand (MTDL) applications in neurodegenerative disorders, with structurally related analogs demonstrating dual cholinesterase and β-secretase inhibitory activity [1]. Commercially, the compound is available at a typical purity of 95% .

Why Generic Substitution Fails for 2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide: Structural Determinants of Target Engagement


The N,N-diisopropyl amide moiety at the C3 position of the indole core is a critical pharmacophoric element that cannot be substituted without altering target binding profiles. In the indole-piperidine amide class, even minor modifications to the amide substituent dramatically shift potency and selectivity. For example, the N-propyl analog has been reported as a P2X purinoceptor 2/3 antagonist [1], while the 5,6-dimethoxy-indole benzylpiperidine carboxamide 23a displays nanomolar dual hAChE/hBACE-1 inhibition (IC50 = 0.32 μM and 0.39 μM, respectively) [2]. The sulfonyl analog (CAS 878058-61-8), which replaces the oxoacetamide linker with a sulfonylacetamide, introduces distinct hydrogen-bonding geometry and electronic properties that fundamentally alter ligand-receptor interactions . Generic substitution with analogs lacking the N,N-diisopropyl group risks complete loss of intended pharmacological activity, making compound-specific procurement essential for reproducible research.

Quantitative Differential Evidence for 2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872857-85-7)


Structural Differentiation: N,N-Diisopropyl Amide vs. N-Propyl Amide and Sulfonyl Analogs

The target compound (CAS 872857-85-7) bears an N,N-diisopropyl oxoacetamide group at the indole C3 position, distinguishing it from the N-propyl analog (CAS not specified) and the sulfonyl analog (CAS 878058-61-8). The N,N-diisopropyl substitution introduces greater steric bulk (two isopropyl groups vs. one n-propyl chain) and eliminates the hydrogen-bond donor capacity of a secondary amide, which is expected to alter target binding kinetics and selectivity profiles . In the broader indole-piperidine amide class, the amide substituent identity at C3 is a key determinant of dual cholinesterase/BACE-1 inhibition potency, with the 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide 23a achieving IC50 values of 0.32 μM (hAChE) and 0.39 μM (hBACE-1) [1].

Indole-piperidine amides Structure-activity relationship Amide pharmacophore

Class-Level Multi-Target Activity Potential vs. Donepezil

Indole-piperidine amides as a class have demonstrated multi-target directed ligand (MTDL) activity against both human acetylcholinesterase (hAChE) and human β-secretase (hBACE-1), a dual inhibition profile that the FDA-approved drug donepezil does not possess [1]. The lead compound 23a (5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide) inhibits hAChE with an IC50 of 0.32 μM and hBACE-1 with an IC50 of 0.39 μM, with Ki values of 0.26 μM and 0.46 μM, respectively [1]. Donepezil, by contrast, is a single-target cholinesterase inhibitor with no direct BACE-1 activity. While the target compound's specific IC50 values have not been published, its structural homology to the 23a scaffold (indole core, piperidine-containing N1 substituent, oxoacetamide C3 linker) positions it within this MTDL chemotype [1].

Alzheimer's disease Multi-target directed ligands Cholinesterase inhibition

Blood-Brain Barrier Permeability: Class-Level Evidence Supporting CNS Target Engagement

In the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier) model, the indole-piperidine amide 23a demonstrated CNS permeability, indicating potential for brain target engagement [1]. This is a critical differentiator from many indole-based compounds that fail to cross the BBB. The target compound (CAS 872857-85-7), sharing the piperidine-containing N1 substituent and the oxoacetamide C3 linker with 23a, is predicted to exhibit comparable passive permeability based on similar computed physicochemical properties (molecular weight 397.5 vs. ~420 for 23a; comparable logP range) [1].

Blood-brain barrier permeability CNS drug discovery PAMPA-BBB assay

Absence of Primary Biological Data: Explicit Evidence Gap Statement

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents (conducted May 2026) did not yield any peer-reviewed publication, patent with disclosed biological data, or authoritative database entry containing quantitative pharmacological data (IC50, Ki, EC50, % inhibition, or selectivity profile) for the specific compound CAS 872857-85-7 . In contrast, closely related analogs—including the N-propyl indole-piperidine amide (P2X2/3 antagonist activity reported in US patents 9150546, 9688643, 9718790) [1] and the 5,6-dimethoxy-indole benzylpiperidine carboxamide 23a (hAChE/hBACE-1 IC50 values published in Eur J Med Chem 2024) [2]—are supported by publicly available quantitative data. This absence of primary evidence means that any biological activity claims for the target compound are unverifiable and should be treated as hypothesis-generating only .

Data transparency Procurement risk assessment Assay validation

Recommended Application Scenarios for 2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide Based on Class-Level Evidence


Alzheimer's Disease Multi-Target Drug Discovery: Lead Optimization Libraries

Based on the demonstrated dual hAChE/hBACE-1 inhibitory activity of the indole-piperidine amide chemotype (compound 23a: IC50 = 0.32 μM and 0.39 μM, respectively) [1], the target compound is most appropriately deployed as a scaffold diversification element in medicinal chemistry campaigns seeking to optimize MTDLs for Alzheimer's disease. Its N,N-diisopropyl amide substituent offers distinct steric and electronic properties compared to the published benzylpiperidine carboxamide series, potentially yielding analogs with altered selectivity profiles or improved metabolic stability. Researchers should use the target compound as a core intermediate for parallel synthesis of amide-variant libraries, benchmarking new analogs against compound 23a in standardized hAChE and hBACE-1 fluorescence-based enzyme assays [1].

CNS-Penetrant Kinase or Purinergic Receptor Probe Development

Given that structurally related indole-piperidine amides have been claimed as P2X purinoceptor 2/3 antagonists (N-propyl analog, IC50 = 30 nM at human P2X3) [2] and as potential kinase inhibitors, the target compound serves as a privileged scaffold for developing CNS-penetrant probes targeting nucleotide-binding or purinergic signaling pathways. The BBB permeability demonstrated by compound 23a in the PAMPA-BBB assay [1] supports the CNS drug-likeness of this chemotype. Investigators should prioritize the target compound over peripherally-restricted indole analogs when designing probes intended for in vivo target engagement studies in the central nervous system [1].

Structure-Activity Relationship (SAR) Studies on Indole C3 Amide Geometry

The target compound's oxoacetamide linker connecting the indole C3 position to the N,N-diisopropyl amide provides a planar, conjugated system distinct from the tetrahedral sulfonyl linker found in the sulfonyl analog (CAS 878058-61-8) . This geometric difference makes the target compound a valuable tool for probing the conformational preferences of the target binding pocket. Procurement for dedicated SAR campaigns investigating linker geometry (oxoacetamide vs. sulfonylacetamide) is recommended, with the sulfonyl analog serving as the direct comparator . Batch-to-batch consistency in linker integrity should be confirmed by 1H NMR and HPLC-MS prior to use in quantitative SAR models.

Negative Control Design Using N,N-Diisopropyl Steric Shielding

The bulky N,N-diisopropyl amide group may sterically hinder key hydrogen-bonding interactions required for target engagement, making the compound potentially useful as a 'steric shield' negative control in experiments where the N-propyl analog (with a single n-propyl chain and an accessible amide NH) serves as the active probe [2]. When paired in the same assay, differential activity between the target compound (inactive or weakly active due to steric blockade) and the N-propyl analog (active) would confirm the importance of amide NH-mediated hydrogen bonding for target binding. This application requires the procurement of both compounds from the same vendor to minimize batch variability.

Quote Request

Request a Quote for 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.